5-Amino-3-cyclopropoxypicolinamide
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Overview
Description
5-Amino-3-cyclopropoxypicolinamide is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.20 g/mol It is a derivative of picolinamide, featuring an amino group at the 5-position and a cyclopropoxy group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-cyclopropoxypicolinamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropoxypyridine with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and amination.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-cyclopropoxypicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and cyclopropoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
5-Amino-3-cyclopropoxypicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-3-cyclopropoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-3-cyclopropoxypicolinamide include other picolinamide derivatives and amino-substituted heterocycles, such as 5-Amino-pyrazoles .
Uniqueness
What sets this compound apart is its unique combination of an amino group and a cyclopropoxy group on the picolinamide scaffold. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-amino-3-cyclopropyloxypyridine-2-carboxamide |
InChI |
InChI=1S/C9H11N3O2/c10-5-3-7(14-6-1-2-6)8(9(11)13)12-4-5/h3-4,6H,1-2,10H2,(H2,11,13) |
InChI Key |
ZHBFAOUZUMHLOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)N)C(=O)N |
Origin of Product |
United States |
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